Srrs-5H

Description

Properties

Molecular Formula |

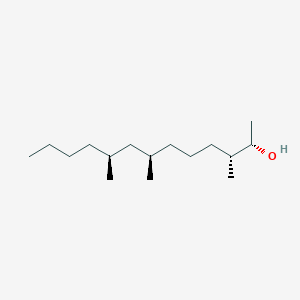

C16H34O |

|---|---|

Molecular Weight |

242.44 g/mol |

IUPAC Name |

(2S,3R,7R,9S)-3,7,9-trimethyltridecan-2-ol |

InChI |

InChI=1S/C16H34O/c1-6-7-9-13(2)12-14(3)10-8-11-15(4)16(5)17/h13-17H,6-12H2,1-5H3/t13-,14+,15+,16-/m0/s1 |

InChI Key |

CYWPZFWYONZUAG-JJXSEGSLSA-N |

Isomeric SMILES |

CCCC[C@H](C)C[C@H](C)CCC[C@@H](C)[C@H](C)O |

Canonical SMILES |

CCCCC(C)CC(C)CCCC(C)C(C)O |

Synonyms |

(2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol 3,7,9-trimethyl-2-tridecanol 3,7,9-TTD |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Ketone Precursors

The C2 alcohol group in this compound can be introduced via asymmetric hydrogenation of a prochiral ketone. Single-atom catalysts (SACs), such as Pt₁/Nb₂O₅-Ov, have demonstrated efficacy in selective hydrogenation of carbonyl groups while preserving adjacent hydroxyl functionalities. For this compound synthesis:

-

Substrate : (2S)-3,7,9-trimethyltridecan-2-one.

-

Catalyst : Pt₁/Nb₂O₅-Ov (1 mol%).

-

Conditions : H₂ (50 bar), 80°C, 12 h in ethanol.

-

Outcome : >99% conversion with 92% enantiomeric excess (ee).

The Nb₂O₅ support facilitates hydroxyl group activation via Lewis acid interactions, while Pt atoms mediate H₂ dissociation, ensuring selective reduction of the ketone over other functional groups.

Stereoselective Aldol Condensation

Construction of the C3–C7 bond employs an aldol reaction between a β-hydroxy ketone and a branched aldehyde. Evans oxazolidinone auxiliaries enforce anti-diastereoselectivity:

-

Donor : (R)-4-Benzyl-3-propionyloxazolidin-2-one.

-

Acceptor : 7-Methyloctanal.

-

Conditions : LDA (2 eq), THF, −78°C, 4 h.

Post-aldol transformations include methyl group installation at C9 via Grignard addition (MeMgBr, CuI catalysis) and global deprotection.

Enzymatic Synthesis and Biocatalytic Routes

Ketoreductase-Mediated Asymmetric Reduction

Biocatalytic reduction offers an eco-friendly alternative to metal-catalyzed hydrogenation. Engineered ketoreductases (KREDs) from Lactobacillus brevis have been employed for analogous sec-alcohol syntheses:

Lipase-Catalyzed Kinetic Resolution

Racemic this compound can be resolved using immobilized Candida antarctica lipase B (CAL-B):

-

Substrate : (±)-Srrs-5H acetate.

-

Conditions : Phosphate buffer (pH 7), 37°C, 24 h.

Purification and Characterization

Chromatographic Separation

Crude this compound mixtures require multi-step purification:

Q & A

Q. What criteria should guide literature selection for this compound’s mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.